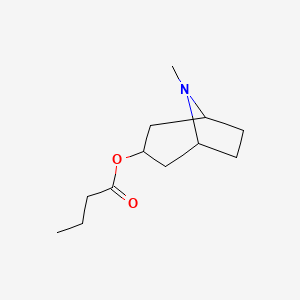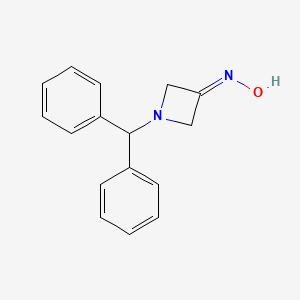![molecular formula C12H15NO2S B12100635 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: 4,6-dioxo-5-octyl-4H-thieno[3,4-c]pyrrole , is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Thieno[3,4-c]pyrrole: : This fused ring system consists of a pyrrole ring (a five-membered ring containing four carbon atoms and one nitrogen atom) and a thiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom). The fusion occurs at positions 3 and 4 of the pyrrole ring.
-
5-hexyl: : The hexyl group (a six-carbon alkyl chain) is attached to position 5 of the thienopyrrole ring.
-
4,6(5H)-dione: : The compound contains two carbonyl groups (C=O) at positions 4 and 6, with the latter being part of a five-membered ring (5H indicates the hydrogen atom at position 5).
Preparation Methods
The synthetic routes for 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione involve intramolecular 1,3-dipolar cycloaddition and subsequent acid-catalyzed 1,3-dipolar cycloreversion. Here’s a summary:
-
Intramolecular 1,3-Dipolar Cycloaddition: : Azides react intramolecularly with appropriate functional groups to form the parent compound and its derivatives. For example, azides 9a–d undergo cycloaddition to yield the parent compound 3a and its derivatives 3b–d.
-
Trapping Reactions: : The parent compound and its derivatives can be trapped by 1,3-dipolar cycloaddition with N-phenylmaleimide via azomethine ylides (2a–d), resulting in cycloadducts 14a–d and 15a–d.
Chemical Reactions Analysis
Reactions: 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, N-phenylmaleimide is commonly used for cycloaddition reactions.
Major Products: The products formed vary based on the reaction type. Detailed analysis would require specific reaction examples.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies.
Biology and Medicine: Research may explore its potential as a scaffold for drug development or as a probe for biological processes.
Industry: Applications could include materials science, organic electronics, or sensors.
Mechanism of Action
The exact mechanism by which 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects remains an active area of investigation. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare this compound with related heterocycles, emphasizing its unique features.
Properties
IUPAC Name |
5-hexylthieno[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-4-5-6-13-11(14)9-7-16-8-10(9)12(13)15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOXYDPSLHLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=CSC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)







![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
